molecular formula C11H21ClN2O B15058916 (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride

Katalognummer: B15058916
Molekulargewicht: 232.75 g/mol
InChI-Schlüssel: CYIQSUHFGRIDQQ-BAUSSPIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is a chemical compound with a complex structure that includes both piperidine and pyrrolidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride typically involves the reaction of 3-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The hydrochloride salt form is obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methylpiperidin-1-yl)-pyrrolidin-2-yl-methanone
  • Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride
  • Piperidin-2-yl-pyrrolidin-1-yl-methanone

Uniqueness

(Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanonehydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H21ClN2O

Molekulargewicht

232.75 g/mol

IUPAC-Name

[(3R,4R)-3-methylpiperidin-4-yl]-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-9-8-12-5-4-10(9)11(14)13-6-2-3-7-13;/h9-10,12H,2-8H2,1H3;1H/t9-,10+;/m0./s1

InChI-Schlüssel

CYIQSUHFGRIDQQ-BAUSSPIASA-N

Isomerische SMILES

C[C@H]1CNCC[C@H]1C(=O)N2CCCC2.Cl

Kanonische SMILES

CC1CNCCC1C(=O)N2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.